N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1316227-46-9
VCID: VC2696346
InChI: InChI=1S/C12H17N3O/c1-13-11(16)12(6-4-7-14-9-12)10-5-2-3-8-15-10/h2-3,5,8,14H,4,6-7,9H2,1H3,(H,13,16)
SMILES: CNC(=O)C1(CCCNC1)C2=CC=CC=N2
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

CAS No.: 1316227-46-9

Cat. No.: VC2696346

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide - 1316227-46-9

Specification

CAS No. 1316227-46-9
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name N-methyl-3-pyridin-2-ylpiperidine-3-carboxamide
Standard InChI InChI=1S/C12H17N3O/c1-13-11(16)12(6-4-7-14-9-12)10-5-2-3-8-15-10/h2-3,5,8,14H,4,6-7,9H2,1H3,(H,13,16)
Standard InChI Key WTCQQGAWCIBBBV-UHFFFAOYSA-N
SMILES CNC(=O)C1(CCCNC1)C2=CC=CC=N2
Canonical SMILES CNC(=O)C1(CCCNC1)C2=CC=CC=N2

Introduction

Chemical Structure and Properties

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide contains several key structural components that define its chemical behavior and biological interactions:

Molecular Structure

The compound consists of a piperidine ring with a pyridine moiety attached at the 3-position, along with a carboxamide group that has been N-methylated. This methylation of the amide nitrogen represents a significant structural modification compared to the parent compound N-(pyridin-2-yl)piperidine-3-carboxamide. The addition of the methyl group increases lipophilicity and reduces the hydrogen-bonding capacity of the amide nitrogen, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The methylation of the amide group in N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide typically results in altered physicochemical properties compared to the non-methylated analog. Based on related structures, the N-methyl derivative would likely exhibit increased lipophilicity, potentially affecting its membrane permeability and distribution in biological systems. The compound retains the basic nitrogen in the piperidine ring, making it likely to exist as a protonated species at physiological pH, which affects its solubility and absorption characteristics.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide can be approached through several synthetic strategies, building upon established methods for related compounds:

N-Alkylation of Parent Amide

A direct approach to synthesizing N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide involves the N-alkylation of the parent compound. This typically involves treating N-(pyridin-2-yl)piperidine-3-carboxamide with an alkylating agent such as methyl iodide in the presence of a base (typically potassium carbonate) in a polar aprotic solvent like DMF. This method allows for selective methylation of the amide nitrogen.

Direct Amide Formation

An alternative synthetic approach involves forming the amide bond directly between N-methylpyridin-2-amine and piperidine-3-carboxylic acid derivatives. This approach requires activation of the carboxylic acid, typically using coupling reagents such as carbodiimides (EDC/HOBT), followed by reaction with the methylated amine to form the desired amide bond. This strategy may offer advantages in terms of reaction selectivity and efficiency.

Purification and Characterization

Purification of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide typically requires column chromatography using silica gel with appropriate eluent systems (ethyl acetate/hexane mixtures). Characterization can be performed using various analytical techniques including NMR spectroscopy, where the methyl group would appear as a distinctive singlet in the 1H NMR spectrum, typically around 2.8-3.0 ppm, differentiating it from the non-methylated analog.

Chemical Reactivity and Analysis

Functional Group Reactivity

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide contains several reactive sites that define its chemical behavior:

N-Methylated Amide Group

The N-methylated amide group exhibits distinct reactivity compared to secondary amides. The tertiary amide in N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is more resistant to hydrolysis under both acidic and basic conditions due to the absence of an N-H bond and reduced nucleophilicity of the nitrogen atom. This enhanced stability can be advantageous for pharmaceutical applications, potentially extending the compound's half-life in physiological environments.

Pyridine Ring

The pyridine moiety in this compound maintains its characteristic reactivity patterns, serving as a site for electrophilic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen. Electrophilic substitutions typically occur at the C3 position of the pyridine ring, as observed in bromination reactions using NBS in DMF. The pyridine nitrogen also serves as a potential site for alkylation or coordination with metal ions.

Piperidine Ring

The tertiary amine in the piperidine ring functions as a nucleophilic center and can undergo reactions such as quaternization with alkylating agents. This reactivity is particularly relevant for developing quaternary ammonium derivatives with potential applications as phase-transfer catalysts or antimicrobial agents.

Analytical Techniques for Structure Verification

Various analytical techniques can be employed to verify the structure of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide:

Spectroscopic Methods

NMR spectroscopy provides definitive confirmation of the N-methyl group through the characteristic singlet in the 1H NMR spectrum. Additionally, 13C NMR spectroscopy can reveal the carbon atoms in different chemical environments within the molecule. Mass spectrometry techniques such as HRMS can confirm the exact mass of the compound, providing evidence of successful methylation.

Chromatographic Methods

HPLC analysis using a C18 column with acetonitrile/water mobile phase containing 0.1% TFA can be used to assess the purity of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide, with >95% area purity being a typical requirement for biological studies. The retention time would differ from that of the non-methylated analog due to the increased lipophilicity.

Biological Activity and Mechanisms of Action

Receptor Interactions

Based on structure-activity relationships of similar compounds, N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide may exhibit distinct receptor binding profiles. The N-methylation typically affects:

  • Hydrogen bonding capacity, reducing potential H-bond donor interactions

  • Steric properties at the amide nitrogen, potentially altering binding pocket fit

  • Lipophilicity and membrane permeability, affecting cellular uptake

These modifications can significantly impact binding affinity and selectivity for biological targets compared to the non-methylated parent compound.

Enzymatic Inhibition

Related compounds have demonstrated enzyme inhibition properties, particularly against collagen prolyl-4-hydroxylase. The N-methyl derivative may retain this activity, potentially with modified potency or selectivity. The altered electronic and steric properties of the amide group could influence interactions with enzyme active sites, potentially creating unique inhibition profiles.

Cellular Effects

Studies with related piperidine carboxamide compounds have shown various cellular effects, including:

  • Anti-proliferative activity in cancer cell lines

  • Modulation of inflammatory pathways

  • Potential antimicrobial properties

The N-methylation in N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide may enhance membrane permeability, potentially increasing cellular uptake and improving activity in cellular assays.

Therapeutic Applications

Anti-inflammatory Agents

The inhibition of collagen prolyl-4-hydroxylase and other inflammatory pathways suggests potential application in inflammatory conditions. The N-methylation may improve pharmacokinetic properties, potentially enhancing bioavailability and duration of action compared to non-methylated analogs.

Antimicrobial Development

The structural features of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide, particularly the pyridine ring and basic piperidine nitrogen, may contribute to antimicrobial activity. The methylation of the amide nitrogen could potentially enhance membrane penetration in microbial cells, improving antimicrobial efficacy.

Cancer Research

Modified piperidine carboxamides have shown promise in cancer research, particularly in targeting tumor-associated fibrosis through the inhibition of collagen synthesis. The N-methyl derivative may offer improved pharmacokinetic properties for oncology applications.

Structure-Activity Relationship (SAR)

Research on related compounds has demonstrated important structure-activity relationships that may be relevant to N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide:

Structural ModificationEffect on ActivityPotential Impact of N-Methylation
Piperidine ring modificationsAltered enzyme binding affinityPotential for enhanced binding through conformational changes
Pyridine substitutionsModified selectivity profilesMay work synergistically with methyl group to improve target selectivity
Carboxamide alterationsChanged hydrogen bonding patternsElimination of N-H donor, potentially improving membrane permeability
StereochemistryCritical for binding to chiral active sitesMay influence spatial orientation in binding pockets

This table illustrates how various structural modifications affect biological activity and how N-methylation might impact these effects.

Pharmacokinetics and Drug Development Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME)

The N-methylation in N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide significantly affects its ADME properties:

Absorption and Distribution

The increased lipophilicity resulting from N-methylation typically enhances membrane permeability, potentially improving oral absorption and blood-brain barrier penetration. Based on studies of related analogs, the methylated derivative may show distinct distribution patterns compared to the parent compound.

Metabolism

N-methylated amides generally exhibit increased resistance to amide hydrolysis, potentially extending the compound's metabolic half-life. The primary metabolic pathways for N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide likely involve:

  • Oxidation of the piperidine ring

  • Potential N-demethylation

  • Hydroxylation of the pyridine ring

Pharmacokinetic Parameters

Based on data from related compounds, predicted pharmacokinetic parameters for N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide may include:

ParameterEstimated ValueComparison to Non-methylated Analog
Solubility (DMSO)>10 mg/mLSimilar to parent compound
BBB-PAMPA (log P eff)-3.5 to -4.0Improved compared to -6.52 for parent
MLM T1/2 (min)35-45Extended compared to 2.1 for parent
Plasma Protein Binding85-90%Potentially increased due to lipophilicity

The table demonstrates how N-methylation might improve key pharmacokinetic parameters compared to the non-methylated parent compound.

Comparison with Similar Compounds

Structural Analogs

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide belongs to a broader class of piperidine carboxamide derivatives. Comparison with structural analogs provides insight into the specific impact of N-methylation:

Comparison with Parent Compound

The parent compound, N-(pyridin-2-yl)piperidine-3-carboxamide, differs from the N-methyl derivative in several key aspects:

  • Hydrogen bonding capability: The parent compound has an N-H bond in the amide group that can serve as a hydrogen bond donor, while the N-methyl derivative lacks this capability.

  • Lipophilicity: The N-methyl derivative has increased lipophilicity, potentially affecting membrane permeability and distribution.

  • Metabolic stability: The N-methyl derivative typically shows increased resistance to amide hydrolysis.

Comparison with Other Derivatives

Other derivatives in this class include compounds with various substitutions on the piperidine and pyridine rings. These modifications create a spectrum of compounds with diverse physicochemical and biological properties. For example, brominated derivatives have been developed for use in cross-coupling reactions to generate more complex structures with potentially enhanced biological activities.

Comparative Biological Activity

The biological activity of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide can be compared with related compounds based on established structure-activity relationships:

CompoundIC50 (μM)Key Structural FeaturePrimary Application
N-methyl derivative (predicted)4.0-5.0N-methylated amideEnhanced bioavailability
Parent compound6.5 ± 1.5Secondary amideReference structure
Other analog A2.4 ± 0.8Modified piperidineIncreased potency
Other analog B6.8 ± 1.7Pyridine substitutionAltered selectivity

This comparative data highlights how structural modifications, including N-methylation, influence biological activity and potential therapeutic applications.

Research Methods and Analytical Approaches

Synthetic Optimization

Optimization of the synthesis of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide involves several considerations:

Reaction Conditions

Key parameters for optimizing the N-methylation reaction include:

  • Selection of appropriate alkylating agents (methyl iodide, dimethyl sulfate)

  • Base selection (K2CO3, NaH) for deprotonation

  • Solvent choice (DMF, DMSO, acetonitrile)

  • Temperature and reaction time optimization

  • Purification strategy to separate from unreacted starting material or over-alkylated products

Analytical Methods for Reaction Monitoring

Progress of the methylation reaction can be monitored using:

  • TLC with appropriate visualization reagents

  • HPLC with UV detection

  • LC-MS for mass confirmation

  • NMR analysis of reaction aliquots

NMR Spectroscopy

1H NMR spectroscopy would show characteristic signals including:

  • N-methyl singlet (approximately 2.8-3.0 ppm)

  • Pyridine protons (7.0-8.5 ppm range)

  • Piperidine ring protons (1.5-3.0 ppm range)

13C NMR would confirm the carbon skeleton, with the N-methyl carbon appearing around 30-35 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the exact mass consistent with the molecular formula, providing evidence of successful methylation.

Elemental Analysis

Elemental analysis would verify the C, H, and N percentages, matching the theoretical values for the proposed structure.

Future Research Directions

Structural Modifications

Future research on N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide and related compounds may focus on additional structural modifications:

  • Introduction of substituents on the pyridine ring to modulate electronic properties

  • Exploration of stereochemical aspects through asymmetric synthesis

  • Development of prodrug approaches leveraging the N-methyl group

  • Investigation of bioisosteric replacements for the pyridine ring

Expanded Biological Evaluation

Comprehensive biological evaluation of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide would require:

  • Receptor binding assays to establish target specificity

  • Enzyme inhibition studies to quantify potency

  • Cell-based assays to assess functional activity

  • In vivo pharmacokinetic studies to establish dosing parameters

  • Toxicity assessment to establish safety margins

These studies would provide a complete profile of the compound's potential as a therapeutic agent or research tool.

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